molecular formula C6H12N4 B1527466 ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine CAS No. 1341638-33-2

ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine

Cat. No.: B1527466
CAS No.: 1341638-33-2
M. Wt: 140.19 g/mol
InChI Key: LOLVREZTZUWBEQ-UHFFFAOYSA-N
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Description

ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine is a chemical compound with the molecular formula C6H12N4 and is characterized by a 1,2,3-triazole ring core bearing a methyl group at the N1 position and an ethyl(methyl)amine functional group at the C4 position . This specific substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and drug discovery. The 1,2,3-triazole scaffold is of significant interest in medicinal chemistry and materials science due to its stability and ability to participate in hydrogen bonding . This compound serves as a versatile building block for the synthesis of more complex molecules. It can be used in the development of potential bioactive agents, as similar triazole derivatives are known to be explored for their antimicrobial and anticancer properties . Its structure is also relevant in ligand design for coordination chemistry, where the triazole ring can coordinate with metal ions . While direct alkylation of amines can be a challenging synthetic route due to over-alkylation, this pre-functionalized amine offers a pure and well-defined starting material, bypassing these synthetic hurdles . Researchers can leverage this compound to efficiently create libraries of novel molecules for high-throughput screening in various therapeutic areas. Please note: This product is intended for research purposes and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(1-methyltriazol-4-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-3-7-4-6-5-10(2)9-8-6/h5,7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLVREZTZUWBEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CN(N=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine is a nitrogen-containing heterocyclic compound notable for its unique structural features, particularly the presence of a triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, antifungal, and anticancer properties.

Structural Characteristics

The compound features:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms.
  • Ethyl Amine Group : Enhances its solubility and biological interactions.

These structural elements contribute to the compound's ability to interact with various biological systems, making it a subject of interest in pharmacological studies.

Antimicrobial and Antifungal Properties

Research indicates that triazole derivatives often exhibit significant antimicrobial and antifungal activities. This compound is no exception:

  • Mechanism of Action : The triazole ring can inhibit the synthesis of ergosterol, a critical component of fungal cell membranes, thus demonstrating antifungal activity against various pathogens.

Anticancer Potential

Studies have shown that compounds containing the triazole structure can inhibit tumor growth by interfering with cellular processes:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to prevent microtubule formation in cancer cells, leading to cell cycle arrest and apoptosis. For instance, derivatives of triazoles have demonstrated IC50 values in the nanomolar range against breast cancer cells (e.g., MCF-7) due to their ability to disrupt microtubule dynamics .

Summary of Biological Activities

Activity Description References
AntimicrobialInhibits growth of bacteria and fungi by targeting cell membrane synthesis.
AnticancerInduces apoptosis in cancer cells by disrupting microtubule formation.
Enzyme ModulationActs as a ligand affecting enzyme activity and stability in biochemical pathways.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves click chemistry methods that enable efficient formation of the triazole ring. SAR studies have indicated that modifications to the triazole moiety can significantly impact biological activity. For example:

  • Modification Impact : Changes in substituents on the triazole ring were found to enhance binding affinity for specific biological targets, thereby improving efficacy against cancer cell lines .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits:

  • Cell Viability Reduction : Significant decreases in viability of cancer cell lines were observed at varying concentrations.

Molecular Mechanisms

The compound's biological activity can be attributed to its interaction with various cellular targets:

  • Binding Interactions : this compound can act as an inhibitor or activator depending on the specific biochemical pathway involved. For instance, it may inhibit enzymes related to tumor growth or modulate signaling pathways involved in inflammation and metabolic processes .

Scientific Research Applications

Anticancer Activity

The compound's triazole moiety is associated with significant biological activities, including anticancer properties. Research indicates that ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the triazole ring can enhance binding affinity to specific cancer targets, improving efficacy against cells such as HepG2 (hepatocellular carcinoma) and A549 (lung carcinoma) .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HepG256.5Induction of apoptosis and cell cycle arrest
A54948.7Inhibition of tumor growth signaling pathways
MOLT-362.0Modulation of metabolic processes

Antimicrobial Properties

This compound also exhibits antimicrobial activity. The triazole structure enhances its interaction with biological systems, allowing it to inhibit the growth of various bacteria and fungi. This property makes it a candidate for developing new antimicrobial agents .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically employs click chemistry methods, which facilitate the efficient formation of the triazole ring. SAR studies reveal that alterations in substituents on the triazole ring can significantly impact biological activity. For example:

Modification Impact : Changes in substituents can enhance binding affinity for specific biological targets, thereby improving efficacy against cancer cell lines .

Interaction with Cellular Targets

The biological activity of this compound can be attributed to its interactions with various cellular targets. It may act as an inhibitor or activator depending on the biochemical pathway involved:

  • Inhibition of Enzymes : The compound may inhibit enzymes related to tumor growth.
  • Modulation of Signaling Pathways : It can influence pathways involved in inflammation and metabolism .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in different contexts:

Case Study 1: Anticancer Efficacy

A study focused on the synthesis of triazole-cored compounds reported that derivatives similar to this compound displayed promising anticancer activity against multiple cell lines. The research highlighted structure–activity relationships that led to improved cytotoxicity profiles compared to existing anticancer agents .

Case Study 2: Antimicrobial Applications

Another investigation explored the antimicrobial properties of triazole-containing compounds similar to this compound. The results indicated significant inhibition of bacterial growth and suggested potential applications in treating infections resistant to conventional antibiotics .

Comparison with Similar Compounds

Structural Analogues with Alkyl/Aryl Substituents

Methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine
  • Molecular Formula : C₆H₁₀N₄ ().
  • Key Differences : The ethyl group in the target compound is replaced by a methyl group on the amine. This reduces steric bulk and slightly lowers hydrophobicity.
  • Implications : The smaller methyl group may enhance solubility but reduce lipophilicity compared to the ethyl analogue.
Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine (10h)
  • Molecular Formula : C₁₂H₁₅N₃ ().
  • Key Differences : A phenyl group replaces the methyl group on the triazole, and the amine is dimethylated.
  • NMR data (δ 3.71 ppm for CH₂NMe₂) confirm distinct electronic environments compared to the target compound .
{[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}amine
  • Molecular Formula : C₁₀H₁₂N₄ ().
  • Key Differences : A 4-methylphenyl group replaces the methyl group on the triazole.
  • Implications : The bulky aryl substituent reduces solubility but improves stability in hydrophobic environments.

Polytriazole Ligands for Catalysis

TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)
  • Structure : Three triazole-benzyl arms attached to a central amine ().
  • Key Differences : The tris-triazole structure provides strong Cu(I) chelation, making TBTA superior in stabilizing copper catalysts for CuAAC reactions.
  • Implications: this compound, being monodentate, lacks the multivalent coordination required for efficient catalysis .
BTTAA (2-[4-({bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]acetic acid)
  • Structure : Features tert-butyl groups and a carboxylic acid for solubility ().
  • Key Differences : The tert-butyl groups enhance steric protection of Cu(I), while the carboxylate improves water solubility.
  • Implications : The target compound’s smaller alkyl groups limit its ability to stabilize Cu(I) in aqueous media .

Physicochemical and Functional Properties

Compound Molecular Formula Substituents (Triazole/Amine) Key Applications
Ethyl[(1-methyl-1H-triazol-4-yl)methyl]amine C₇H₁₂N₄ 1-Me, 4-(CH₂NEt) Ligand, intermediate
Methyl[(1-methyl-1H-triazol-4-yl)methyl]amine C₆H₁₀N₄ 1-Me, 4-(CH₂NMe) Solubility studies
Dimethyl(1-phenyl-1H-triazol-4-ylmethyl)amine C₁₂H₁₅N₃ 1-Ph, 4-(CH₂NMe₂) Coordination chemistry
TBTA C₃₀H₃₀N₁₂ Tris-benzyl-triazole CuAAC catalysis
Key Observations :
  • Solubility : Smaller alkyl groups (methyl, ethyl) improve aqueous solubility compared to aryl or benzyl substituents.
  • Coordination Capacity: Monotriazole amines (e.g., target compound) are weaker ligands than polytriazole derivatives like TBTA.
  • Synthetic Flexibility : Ethyl and methyl groups allow easier functionalization than bulky tert-butyl or phenyl groups.

Preparation Methods

Modular Synthesis via Azide–Alkyne Cycloaddition (Based on RSC Supplementary Information)

  • Step 1: Preparation of Azide Precursor

    An azide bearing a protected or free amine group (e.g., azidomethylamine derivatives) is synthesized or purchased.

  • Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition

    The azide is reacted with an alkyne such as propargyl ethylamine or a suitable alkyne derivative to form the 1,2,3-triazole ring with regioselectivity at the 4-position.

  • Step 3: Methylation

    The nitrogen at position 1 of the triazole is methylated using methyl iodide or methyl sulfate under basic conditions to yield the 1-methyl-1H-1,2,3-triazole.

  • Step 4: Deprotection and Purification

    If protecting groups were used on the amine, they are removed under mild conditions, and the product is purified by chromatography.

  • Reaction Conditions:

    • Dry glassware and inert atmosphere (argon) are used.
    • Solvents such as tetrahydrofuran (THF), dichloromethane, or ethanol are common.
    • Catalysts include Cu(I) salts such as copper(I) iodide or copper sulfate with reducing agents.
    • Reaction temperatures range from room temperature to reflux depending on substrates.
  • Analytical Techniques:

    • 1H and 13C NMR spectroscopy confirm structure.
    • Mass spectrometry (HRMS, ESI+) confirms molecular weight.
    • TLC and chromatography monitor reaction and purify product.

Alternative Preparation via Lithiation and Functionalization (Adapted from Patent CN113651762A)

Though this patent focuses on 1,2,4-triazole derivatives, the lithiation and electrophilic substitution steps can be adapted for 1,2,3-triazoles:

  • Step 1: Methylation of 1H-1,2,3-triazole

    React 1H-1,2,3-triazole with methylating agents (e.g., chloromethane) in the presence of a base like potassium hydroxide and ethanol under reflux to obtain 1-methyl-1H-1,2,3-triazole.

  • Step 2: Lithiation at the 4-position

    Dissolve 1-methyl-1H-1,2,3-triazole in THF, cool, and add a strong base such as n-butyllithium or lithium diisopropylamide (LDA) to lithiate at the 4-position.

  • Step 3: Electrophilic Substitution

    Introduce an electrophile such as formaldehyde or ethylene oxide to install the hydroxymethyl or hydroxyethyl group at the 4-position.

  • Step 4: Amination

    Convert the hydroxyl group to an amine via substitution (e.g., using ammonia or ethylamine) or perform reductive amination to yield the ethylamine substituent.

  • Step 5: Purification

    Use chromatographic techniques and crystallization to purify the final product.

Research Findings and Notes

  • The azide-alkyne cycloaddition method is highly modular and allows for diverse substituents, making it suitable for synthesizing this compound with high regioselectivity and yield.

  • Lithiation-based methods provide site-selective functionalization but require stringent low-temperature control and handling of strong bases, which may limit scalability.

  • Methylation of the triazole nitrogen is a critical step that must be carefully controlled to avoid overalkylation or side reactions.

  • Purity and structural confirmation rely heavily on NMR and mass spectrometry, with 1H NMR peaks for the triazole ring typically appearing downfield (7-9 ppm), and methyl/ethyl substituents showing characteristic chemical shifts.

Q & A

Q. What are the standard synthetic routes for ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine?

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Key steps include:

  • Reacting a terminal alkyne with an azide precursor under Cu(I) catalysis.
  • Optimizing regioselectivity using ligands like tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to stabilize Cu(I) and prevent oxidation .
  • Solvent selection (e.g., DMF or acetonitrile) and temperature control to maximize yield and purity .

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions on the triazole ring and ethyl/methyl groups .
  • X-ray Crystallography: Single-crystal studies (using SHELX software ) reveal intramolecular hydrogen bonds and supramolecular packing, critical for understanding reactivity .
  • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .

Q. What are the common chemical reactions involving this compound?

  • Substitution Reactions: The amine group participates in nucleophilic substitutions with halides or carbonyl compounds under basic conditions .
  • Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu) in catalytic systems, leveraging its triazole nitrogen atoms .

Advanced Research Questions

Q. How do copper-based ligands influence the efficiency of azide-alkyne cycloaddition for this compound?

Ligands like TBTA enhance Cu(I) stability, reducing oxidation and disproportionation. This accelerates reaction rates and improves regioselectivity by:

  • Chelating Cu(I) to form a catalytically active complex.
  • Shielding Cu(I) from reactive oxygen species, prolonging catalyst lifetime . Comparative studies show ligands like DTEA can outperform TBTA in non-chelating azide systems .

Q. How can researchers resolve contradictions between spectroscopic data and computational models?

  • Cross-Validation: Combine experimental X-ray data with Density Functional Theory (DFT) calculations to validate bond lengths, angles, and electron density distributions .
  • Mulliken Population Analysis: Maps atomic charges to identify discrepancies in predicted vs. observed reactivity .

Q. What methodologies optimize reaction conditions for high-yield synthesis?

  • Design of Experiments (DoE): Systematically vary solvent polarity, temperature, and catalyst/ligand ratios to identify optimal conditions .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from hours to minutes) while maintaining yield .
  • Continuous Flow Reactors: Enhance scalability and purity in multi-step syntheses .

Q. How can computational chemistry predict the compound’s reactivity and stability?

  • DFT/B3LYP Calculations: Simulate HOMO-LUMO gaps to predict electron transfer behavior and nucleophilic/electrophilic sites .
  • Electrostatic Potential (ESP) Mapping: Visualizes charge distribution to identify regions prone to hydrogen bonding or electrophilic attack .

Q. What strategies are used to study the compound’s biological interactions?

  • Enzyme Inhibition Assays: Test activity against fungal enzymes (e.g., cytochrome P450) using kinetic assays .
  • Molecular Docking: Predict binding affinities to biological targets (e.g., cancer cell receptors) via software like AutoDock .
  • Surface Plasmon Resonance (SPR): Quantifies real-time binding kinetics with proteins or DNA .

Data Contradiction and Analysis

Q. How should researchers address conflicting results in biological activity studies?

  • Dose-Response Curves: Replicate assays across multiple concentrations to confirm dose-dependent effects .
  • Structural Analog Comparison: Compare results with analogs (e.g., ethyl vs. methyl substituents) to isolate substituent-specific effects .

Q. What experimental controls are critical in catalytic studies?

  • Ligand-Free Controls: Isolate the ligand’s contribution to catalytic efficiency .
  • Oxygen-Free Environments: Prevent Cu(I) oxidation using inert atmospheres (e.g., N₂/Ar) .

Methodological Resources

  • Crystallography Software: SHELX for refining X-ray data .
  • Computational Tools: Gaussian or ORCA for DFT calculations .
  • Biological Assays: SPR (Biacore) and fluorescence polarization for binding studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine
Reactant of Route 2
ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine

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